
2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound is a derivative of quercetin, a well-known flavonoid, and has been studied for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate typically involves the esterification of quercetin with sulfuric acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfate ester. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates with potential biological activity.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, each with unique chemical and biological properties. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: It has been investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: The compound shows promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with potential anticancer and cardioprotective effects.
Myricetin: Known for its strong antioxidant activity and potential neuroprotective effects.
Uniqueness
2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate is unique due to its sulfate ester group, which enhances its solubility and bioavailability compared to other flavonoids. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C15H10O10S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O10S/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-10(8(17)3-6)25-26(21,22)23/h1-5,16-18,20H,(H,21,22,23) |
InChI Key |
WNILMGLHADIIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


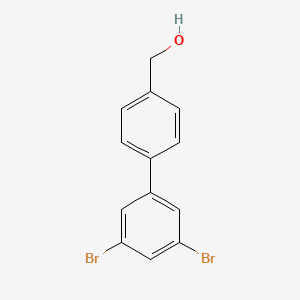
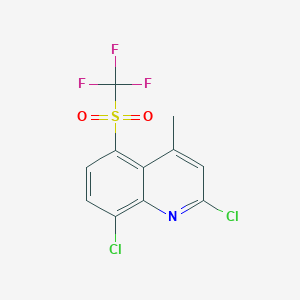
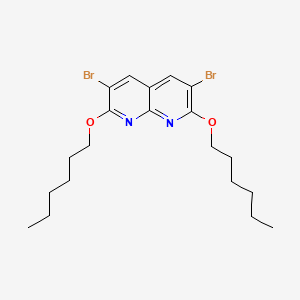
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B12988819.png)
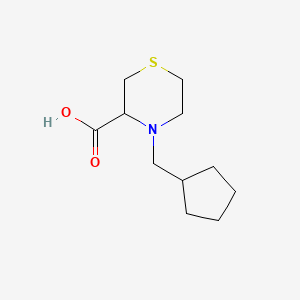

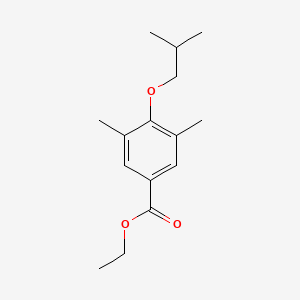
![1-Oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B12988836.png)
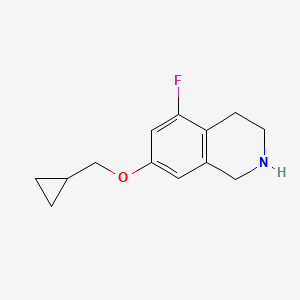

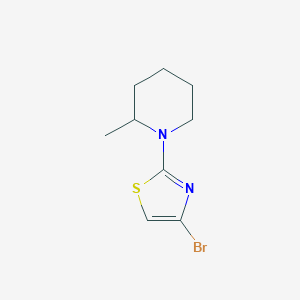
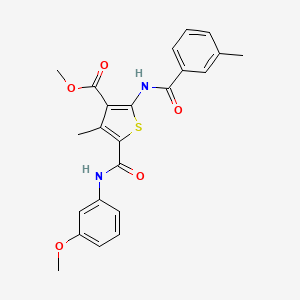
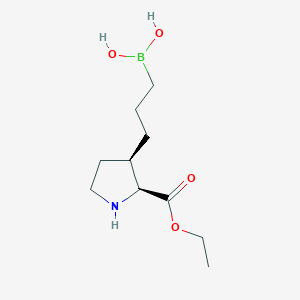
![2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B12988862.png)
